D-Val-Gly-Arg-pNA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Val-Gly-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The final product is typically lyophilized to ensure stability and ease of storage .
Chemical Reactions Analysis
Types of Reactions
D-Val-Gly-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color .
Common Reagents and Conditions
Reagents: Proteases such as tissue plasminogen activator, multicatalytic proteinase.
Conditions: Typically, these reactions are carried out in buffered aqueous solutions at physiological pH and temperature
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which serves as a chromogenic indicator .
Scientific Research Applications
D-Val-Gly-Arg-pNA is widely used in various scientific research fields:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Helps in understanding the role of proteases in biological processes.
Medicine: Utilized in diagnostic assays to measure the activity of proteases in blood samples.
Industry: Employed in the development of pharmaceuticals and in quality control processes .
Mechanism of Action
D-Val-Gly-Arg-pNA acts as a substrate for proteases. When a protease cleaves the peptide bond in this compound, p-nitroaniline is released. This release can be monitored spectrophotometrically, providing a measure of the protease’s activity. The molecular targets are the peptide bonds within the substrate, and the pathway involves the hydrolysis reaction catalyzed by the protease .
Comparison with Similar Compounds
Similar Compounds
D-Ile-Pro-Arg-AMC: Another chromogenic substrate used for similar purposes.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used in assays for different proteases.
N-Acetyl-Ile-Glu-Pro-Asp-p-nitroanilide: Another substrate for protease activity assays
Uniqueness
D-Val-Gly-Arg-pNA is unique due to its specific sequence and its use as a chromogenic substrate for tissue plasminogen activator and multicatalytic proteinase. Its ability to release a measurable chromophore upon hydrolysis makes it particularly valuable in various biochemical assays .
Properties
Molecular Formula |
C19H29N7O6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(4-nitrophenyl) (2S)-2-[[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C19H29N7O6/c1-11(2)16(20)17(28)24-10-15(27)25-14(4-3-9-23-19(21)22)18(29)32-13-7-5-12(6-8-13)26(30)31/h5-8,11,14,16H,3-4,9-10,20H2,1-2H3,(H,24,28)(H,25,27)(H4,21,22,23)/t14-,16+/m0/s1 |
InChI Key |
YRUQJFWWOGGSJA-GOEBONIOSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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